

N,N,4-Trimethylbenzamide: A Technical Overview of its Synthesis and Properties

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Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl-

Cat. No.: B079416

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Foreword: This document provides a comprehensive technical guide on the chemical compound N,N,4-trimethylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers the known synthetic methods, physicochemical properties, and spectroscopic data of the compound. While the direct historical account of its discovery is not prominently documented, its existence is situated within the broader exploration of substituted benzamides, a class of compounds with diverse biological activities.

Introduction

N,N,4-trimethylbenzamide is a substituted aromatic amide. Its structure features a benzamide core with two methyl groups attached to the nitrogen atom and one methyl group at the para position (position 4) of the benzene ring. While specific biological activities for N,N,4-trimethylbenzamide are not extensively reported in publicly available literature, the broader class of benzamides has been investigated for a variety of applications, including their potential as antiemetics, anticonvulsants, insect repellents, herbicides, and antifungal agents. The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a notable example of a biologically active substituted benzamide.^{[1][2]} The study of N,N,4-trimethylbenzamide and its analogs contributes to the understanding of structure-activity relationships within this important class of chemical compounds.

Physicochemical and Spectroscopic Data

Precise analytical data is critical for the identification and characterization of chemical compounds. The following tables summarize the key physicochemical and spectroscopic properties of N,N,4-trimethylbenzamide.

Table 1: Physicochemical Properties of N,N,4-trimethylbenzamide

Property	Value	Reference
CAS Number	14062-78-3	[3]
Molecular Formula	C ₁₀ H ₁₃ NO	[3]
Molecular Weight	163.22 g/mol	[3]
Melting Point	41 °C	[4]

Table 2: Spectroscopic Data for N,N,4-trimethylbenzamide

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (101 MHz, CDCl ₃)		
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29	d, J=7.9 Hz	2H	Ar-H
7.18	d, J=7.7 Hz	2H	Ar-H
3.09	s	3H	N-CH ₃
2.96	s	3H	N-CH ₃
2.38	s	3H	Ar-CH ₃

Note: NMR data is adapted from similar benzamide structures and may not be from a direct experimental result for N,N,4-trimethylbenzamide. For definitive data, it is recommended to consult primary literature or perform experimental analysis.

Synthesis of N,N,4-trimethylbenzamide

The synthesis of N,N,4-trimethylbenzamide can be achieved through several standard amidation procedures. A common and effective method involves the reaction of 4-methylbenzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis from 4-Methylbenzoyl Chloride

This protocol describes a representative method for the synthesis of N,N,4-trimethylbenzamide.

Materials:

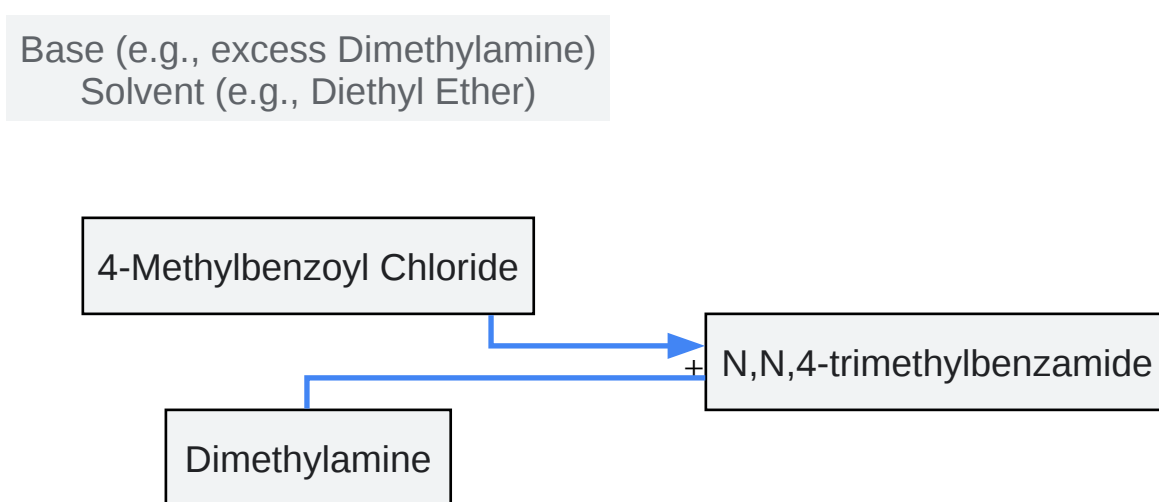
- 4-Methylbenzoyl chloride
- Dimethylamine (40% aqueous solution or as a gas)
- Anhydrous diethyl ether or dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stirring apparatus
- Ice bath
- Separatory funnel

Procedure:

- In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add dimethylamine (2.2 equivalents) to the cooled solution with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude N,N,4-trimethylbenzamide can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Diagram 1: Synthetic Pathway for N,N,4-trimethylbenzamide



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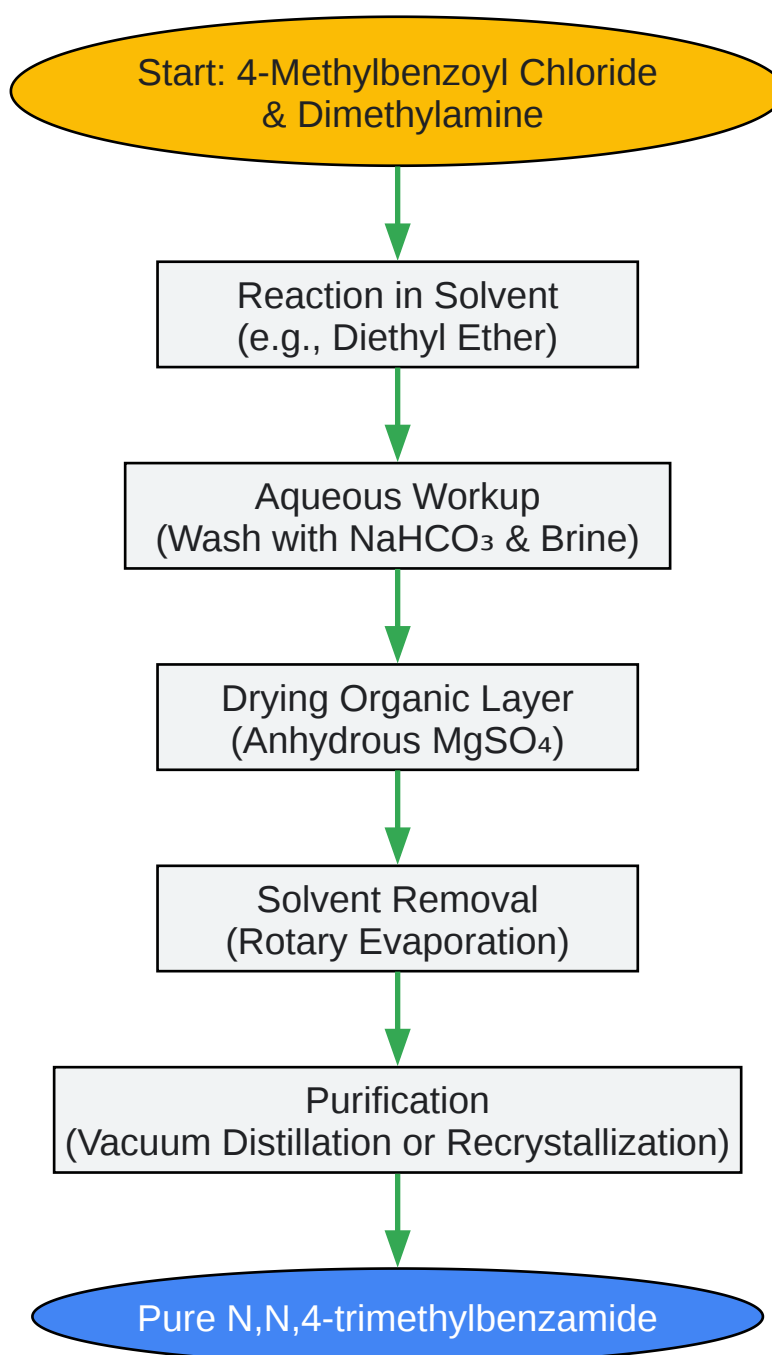
Caption: General reaction scheme for the synthesis of N,N,4-trimethylbenzamide.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the peer-reviewed scientific literature detailing the biological activity of N,N,4-trimethylbenzamide. While many substituted benzamides have been

investigated for their pharmacological and pesticidal properties, this particular derivative has not been a prominent subject of such studies. Therefore, no quantitative biological data can be presented, and no signaling pathways have been elucidated for N,N,4-trimethylbenzamide.

Diagram 2: Experimental Workflow for Synthesis and Purification



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Caption: A typical workflow for the synthesis and purification of N,N,4-trimethylbenzamide.

Conclusion

N,N,4-trimethylbenzamide is a readily synthesizable compound within the broader class of substituted benzamides. Its physicochemical and spectroscopic properties are well-defined, allowing for its unambiguous identification. While the historical context of its initial discovery is not well-documented, its synthesis follows established chemical principles. The lack of significant reported biological activity for N,N,4-trimethylbenzamide suggests that it may not have been a primary focus of drug discovery or pesticide development programs to date. However, its structural similarity to other biologically active benzamides indicates that it could serve as a scaffold or intermediate for the synthesis of novel compounds with potential pharmacological or other useful properties. Further research would be necessary to explore any such potential.

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